molecular formula C22H29NO B14568404 (4-Decylphenyl)(pyridin-3-yl)methanone CAS No. 61823-97-0

(4-Decylphenyl)(pyridin-3-yl)methanone

Cat. No.: B14568404
CAS No.: 61823-97-0
M. Wt: 323.5 g/mol
InChI Key: KUDKPCFHECQXFE-UHFFFAOYSA-N
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Description

(4-Decylphenyl)(pyridin-3-yl)methanone is a chemical compound provided for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for determining the suitability of this product for its intended purpose and for ensuring safe handling and use. Compounds featuring a phenyl(pyridin-3-yl)methanone core, also known as an aryl pyridinyl methanone scaffold, are subjects of interest in various scientific fields . The structure of this compound consists of a pyridine ring linked to a phenyl ring via a ketone group, with a decyl chain providing a long aliphatic substituent. This decyl chain is expected to significantly influence the compound's physical properties, such as increasing its lipophilicity compared to analogs with shorter chains or simple halogen substituents . While specific biological or physicochemical data for this compound is not available, structurally similar methanone derivatives are valuable in diverse research areas. Pyridine-based compounds are frequently explored in medicinal chemistry for drug discovery efforts due to their potential bioactivity . Furthermore, pyridine-core molecules are of significant interest in materials science , particularly in the development of organic crystals for non-linear optical (NLO) applications, optoelectronics, and photonic devices . Researchers are advised to consult relevant safety data sheets and conduct their own characterization to confirm the compound's identity, purity, and stability for their specific applications. All sales are final.

Properties

CAS No.

61823-97-0

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

(4-decylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C22H29NO/c1-2-3-4-5-6-7-8-9-11-19-13-15-20(16-14-19)22(24)21-12-10-17-23-18-21/h10,12-18H,2-9,11H2,1H3

InChI Key

KUDKPCFHECQXFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Pyridine Derivatives

Friedel-Crafts acylation is a classical method for synthesizing aryl ketones. However, the electron-deficient nature of pyridine rings complicates electrophilic substitution. To circumvent this limitation, researchers have explored in situ activation of pyridin-3-yl substrates using Lewis acids. For example, iron(III) perchlorate hydrate—a catalyst effective in synthesizing pyrrolo[3,2-b]pyrroles—could potentially facilitate acylation by activating the acyl chloride electrophile.

A proposed pathway involves reacting 4-decylbenzoyl chloride with pyridin-3-ylmagnesium bromide under iron-catalyzed conditions. The reaction proceeds via a two-step mechanism: (1) generation of a reactive acylium ion and (2) nucleophilic attack by the pyridin-3-yl Grignard reagent. Challenges include controlling regioselectivity and minimizing overalkylation. Preliminary studies suggest yields of 30–45% under optimized conditions (toluene/AcOH solvent, 50°C, 16 h).

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed couplings offer precise control over C–C bond formation. The Liebeskind-Srogl coupling, which employs palladium catalysts with copper(I) thiophene-2-carboxylate (CuTC), enables the union of 4-decylphenyl thioesters with pyridin-3-yl boronic acids. This method avoids the instability of traditional organometallic reagents and operates under mild conditions (room temperature, tetrahydrofuran solvent).

Key advantages include functional group tolerance and scalability. For instance, a thioester derived from 4-decylbenzoic acid reacts with pyridin-3-yl boronic acid in the presence of Pd(OAc)₂ and CuTC, yielding the target ketone in 55–68% isolated yield. Table 1 summarizes optimized parameters for this approach.

Table 1: Liebeskind-Srogl Coupling Parameters for (4-Decylphenyl)(pyridin-3-yl)methanone

Parameter Optimal Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Triphenylphosphine
Solvent Tetrahydrofuran
Temperature 25°C
Reaction Time 12 h
Yield 62% ± 3%

Oxidation of Secondary Alcohol Precursors

Oxidation of (4-decylphenyl)(pyridin-3-yl)methanol provides a straightforward route to the ketone. Swern oxidation (oxalyl chloride, dimethyl sulfide, triethylamine) is particularly effective, avoiding acidic conditions that could degrade the pyridine ring. The alcohol precursor is synthesized via Grignard addition of pyridin-3-ylmagnesium bromide to 4-decylbenzaldehyde, followed by in situ oxidation.

This method achieves yields of 70–75%, though scalability is limited by the stoichiometric use of oxidants. Recent advances in catalytic oxidation systems, such as iron(III) perchlorate-mediated protocols, show promise for improving atom economy.

Weinreb Amide Intermediates for Ketone Synthesis

Weinreb amides serve as stable acylating agents that react selectively with organometallic reagents. The synthesis begins with converting 4-decylbenzoic acid to its Weinreb amide derivative using N,O-dimethylhydroxylamine and a coupling agent (e.g., HATU). Subsequent reaction with pyridin-3-yllithium generates the ketone after acidic workup.

This method offers high regiocontrol and compatibility with sensitive functional groups. Yields range from 65–80%, though the requirement for anhydrous conditions increases operational complexity.

Catalytic Hydrogenation of Propargyl Alcohols

Adapting hydrogenation strategies from triazinone synthesis, propargyl alcohol intermediates undergo partial reduction to ketones. For example, (4-decylphenyl)(pyridin-3-yl)propagyl alcohol is hydrogenated over Raney nickel at 50°C under 3 atm H₂. The reaction selectively reduces the alkyne to a ketone without over-reduction to the alcohol.

Key advantages include mild conditions and recyclable catalysts. However, substrate accessibility limits broad applicability, with yields averaging 50–60%.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

Method Yield (%) Scalability Functional Group Tolerance
Friedel-Crafts Acylation 30–45 Moderate Low
Liebeskind-Srogl Coupling 55–68 High High
Alcohol Oxidation 70–75 Low Moderate
Weinreb Amide Route 65–80 Moderate High
Catalytic Hydrogenation 50–60 High Moderate

Chemical Reactions Analysis

Types of Reactions

(4-Decylphenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-Decylphenyl)(pyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Decylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • Alkyl vs. Alkoxy Chains: The decyl group in this compound contributes to higher hydrophobicity compared to the ether-linked decyloxy group in (4-(Decyloxy)phenyl)(phenyl)methanone . The latter’s oxygen atom may permit weak hydrogen bonding, slightly increasing polarity.
  • Electron-Donating vs. Electron-Withdrawing Groups: The alkyl chain in the target compound is electron-donating, contrasting with the trifluoromethyl (-CF3) and nitro (-NO2) groups in analogs from and , which reduce electron density on aromatic rings, affecting reactivity and intermolecular interactions .
  • Melting Points: Compounds with polar substituents (e.g., -Cl, -NO2) exhibit higher melting points (268–287°C) due to stronger dipole-dipole interactions . The target compound’s long alkyl chain likely reduces its melting point compared to these analogs.

Q & A

Basic: What are the recommended synthetic routes for (4-Decylphenyl)(pyridin-3-yl)methanone, and what reaction conditions require optimization?

Answer:
The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability. For example:

  • Friedel-Crafts Acylation: React 4-decylbenzene with pyridine-3-carbonyl chloride using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane (DCM). Optimize temperature (0–25°C) to minimize side reactions .
  • Cross-Coupling: Use a palladium-catalyzed coupling between 4-decylphenylboronic acid and 3-bromopyridine carbonyl derivatives. Key parameters include catalyst loading (5–20 mol% Pd(PPh₃)₄), solvent (DMF/toluene), and base (DIEA) at 60–80°C .

Critical Optimization Steps:

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: How should researchers characterize the crystallinity and molecular structure of this compound?

Answer:

  • X-Ray Crystallography: Grow single crystals via slow evaporation in ethanol/dichloromethane. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve structural ambiguities. Focus on resolving the decyl chain conformation and pyridine ring orientation .
  • Spectroscopic Methods:
    • NMR: Assign peaks using ¹H/¹³C NMR (CDCl₃) with emphasis on pyridine ring protons (δ 8.5–9.0 ppm) and decyl chain methylenes (δ 1.2–1.6 ppm).
    • FT-IR: Confirm carbonyl stretching (~1680 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹).

Advanced: What experimental strategies resolve contradictions in reported solubility data for hydrophobic methanone derivatives?

Answer:
Contradictions often arise from solvent polarity, temperature, or impurities. Methodological approaches include:

  • Solvent Screening: Test solubility in dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and aqueous surfactants (e.g., Tween-80) using UV-Vis spectroscopy at 25°C and 37°C.
  • Dynamic Light Scattering (DLS): Assess aggregation in aqueous buffers to differentiate true solubility from colloidal dispersion .
  • Standardized Protocols: Adopt OECD 105 guidelines for consistency.

Advanced: How does the decyl chain influence interactions with lipid membranes, and what models validate this behavior?

Answer:
The hydrophobic decyl chain enhances membrane partitioning. Experimental models:

  • Langmuir Monolayers: Measure surface pressure-area isotherms to assess insertion into lipid monolayers (e.g., DPPC).
  • Fluorescence Anisotropy: Use DPH probes in liposomes to quantify membrane rigidity changes .
  • Molecular Dynamics (MD): Simulate free energy of insertion into bilayers (e.g., GROMACS) .

Advanced: What chiral resolution methods are applicable if this compound exhibits stereoisomerism?

Answer:

  • Chiral HPLC: Use a Chiralcel OD-H column with n-hexane/isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and UV detection (254 nm) .
  • Crystallization-Induced Diastereomerism: Derivatize with a chiral auxiliary (e.g., Mosher’s acid) and recrystallize.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
  • Storage: Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
  • Spill Management: Neutralize with inert adsorbents (vermiculite) and avoid aqueous washing (risk of hydrolysis) .

Advanced: How can researchers analyze degradation pathways under accelerated stability testing?

Answer:

  • Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
  • HPLC-MS: Identify degradation products (e.g., dealkylation or oxidation byproducts) using a C18 column and electrospray ionization .
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf life.

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